2-(But-1-en-2-yl)-1H-indene

Beschreibung

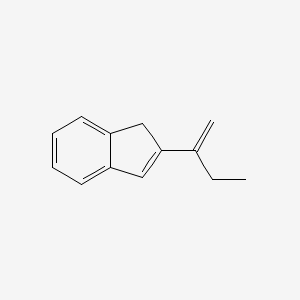

2-(But-1-en-2-yl)-1H-indene (CAS: 92013-12-2) is an indene derivative with a branched alkenyl substituent at the 2-position. Its molecular formula is C₁₃H₁₆, and it features a bicyclic indene core fused to a butenyl group (C₄H₇). The compound’s structure combines aromaticity from the indene moiety with the reactivity of the conjugated alkene, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer |

819871-82-4 |

|---|---|

Molekularformel |

C13H14 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

2-but-1-en-2-yl-1H-indene |

InChI |

InChI=1S/C13H14/c1-3-10(2)13-8-11-6-4-5-7-12(11)9-13/h4-8H,2-3,9H2,1H3 |

InChI-Schlüssel |

YROAGEBNJOFPBV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=C)C1=CC2=CC=CC=C2C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-2-yl)-1H-indene typically involves the reaction of indene with but-1-en-2-yl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where indene reacts with but-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(But-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

Substitution: Electrophilic substitution reactions can occur at the indene ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated indene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(But-1-en-2-yl)-1H-indene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(But-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Table 1: Structural Features of Selected Indene Derivatives

Key Observations :

- The butenyl group in this compound introduces steric bulk and conjugation, enhancing reactivity in cycloaddition or polymerization reactions compared to saturated analogs like 2-Methyl-2,3-dihydro-1H-indene .

- Electron-withdrawing substituents (e.g., diketones in ) enable coordination chemistry, contrasting with electron-donating groups (e.g., methyl in ).

Key Findings :

- Cobalt-catalyzed isomerization (as in ) is effective for synthesizing alkenyl-substituted indenes, offering control over alkene geometry.

- Acid-catalyzed dimerization (e.g., H₂SO₄ in ) produces oligomers, suggesting this compound may undergo similar reactions under strong acids.

- Electrophilic substitution dominates reactivity in unsaturated indenes, while saturated analogs (e.g., dihydroindenes) favor oxidation or functionalization at the methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.